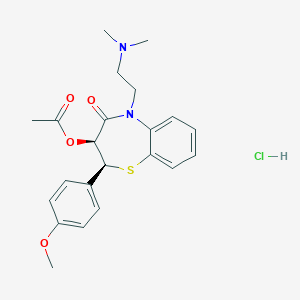

Diltiazem Hydrochloride

Description

This compound is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride. A calcium-channel blocker and vasodilator, it is used in the management of angina pectoris and hypertension. It has a role as an antihypertensive agent, a vasodilator agent and a calcium channel blocker. It contains a diltiazem(1+). It is an enantiomer of an ent-diltiazem hydrochloride.

This compound is a benzothiazepine calcium channel blocking agent. This compound inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and has 4 approved and 6 investigational indications.

Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

See also: Diltiazem (has active moiety); Diltiazem Malate (related).

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diltiazem Hydrochloride on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem hydrochloride, a benzothiazepine derivative, is a clinically significant calcium channel blocker with a primary therapeutic role in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its pharmacological effects are mediated through a specific interaction with L-type voltage-gated calcium channels (CaV1.2), leading to a reduction in calcium ion influx into cardiac and vascular smooth muscle cells.[1][][4] This guide provides an in-depth technical overview of the molecular mechanisms underpinning diltiazem's action on L-type calcium channels, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and concepts.

Core Mechanism of Action

Diltiazem exerts its effects by directly binding to the α1 subunit of the L-type calcium channel, the pore-forming subunit responsible for calcium ion conduction.[5] This interaction is not a simple occlusion of the pore but a more complex, state-dependent inhibition. Diltiazem exhibits a higher affinity for the open and inactivated states of the channel compared to the resting state.[6] This state-dependent binding results in both voltage- and frequency-dependent (or use-dependent) blockade.[6][7]

The primary consequences of diltiazem's binding are:

-

Reduced Calcium Influx: By stabilizing the inactivated state and physically obstructing the ion conduction pathway, diltiazem reduces the influx of calcium ions during depolarization.[8][9]

-

Vasodilation: In vascular smooth muscle, the decreased intracellular calcium concentration leads to relaxation, resulting in arterial vasodilation and a subsequent reduction in blood pressure.[1][2][]

-

Negative Chronotropic and Inotropic Effects: In the heart, diltiazem's action on the sinoatrial (SA) and atrioventricular (AV) nodes slows the heart rate (negative chronotropy), while its effect on cardiomyocytes reduces the force of contraction (negative inotropy).[1][2][]

Molecular Binding Site

Structural and mutagenesis studies have identified the binding site for diltiazem within the central cavity of the L-type calcium channel pore. Key determinants for diltiazem binding are located on the transmembrane segments IIIS6 and IVS6 of the α1 subunit.[5][10][11] The binding site for diltiazem partially overlaps with that of phenylalkylamine calcium channel blockers like verapamil.

State-Dependent Inhibition

Diltiazem's mechanism is characterized by its preferential binding to channels that are actively being used. This "use-dependence" means that its blocking effect is more pronounced at higher frequencies of channel opening, such as during tachycardia.[8][6][10] This is because repeated depolarization increases the proportion of channels in the open and inactivated states, for which diltiazem has a higher affinity.

The drug accesses its binding site from the intracellular side of the membrane, suggesting that it must first cross the cell membrane to exert its effect.[10] The interaction with the channel stabilizes the inactivated state, thereby slowing the recovery of the channel to the resting state and making it less available for subsequent openings.[6][12]

Quantitative Data

The inhibitory potency of diltiazem on L-type calcium channels is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, such as the channel state and the specific splice variant of the CaV1.2 channel.

| Parameter | Value | Experimental Conditions | Source |

| IC50 (Resting State) | 41 µM | CaVAb channel construct, holding potential of -120 mV. | |

| IC50 (Use-Dependent) | 10.4 µM | CaVAb channel construct, repetitive depolarizing stimuli. | |

| IC50 (High Affinity) | 4.9 µM | Cone photoreceptor L-type Ca2+ channels. | [13] |

| IC50 (Low Affinity) | 100.4 µM | Cone photoreceptor L-type Ca2+ channels. | [13] |

| IC50 | 51 µM | Human mesenteric arterial myocytes, pHo 7.2, holding potential -60 mV. | [14] |

| IC50 | 20 µM | Human mesenteric arterial myocytes, pHo 9.2, holding potential -60 mV. | [14] |

| IC50 (CaV1.2b) | 87 ± 13 µM | Splice variant expressed in tsA-201 cells. | [11] |

| IC50 (CaV1.2SM) | 75 ± 13 µM | Splice variant expressed in tsA-201 cells. | [11] |

| IC50 (CaV1.2CM) | > 300 µM | Splice variant expressed in tsA-201 cells. | [11] |

Signaling Pathways and Logical Relationships

Diltiazem's Effect on Cellular Calcium Signaling

Caption: Diltiazem's inhibition of L-type calcium channels reduces calcium influx, leading to vasodilation and decreased cardiac contractility.

State-Dependent Blockade by Diltiazem

Caption: Diltiazem preferentially binds to the open and inactivated states of the L-type calcium channel, leading to a blocked state.

Experimental Protocols

The elucidation of diltiazem's mechanism of action has relied on several key experimental techniques.

Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of diltiazem on ion channel function in real-time.

Methodology:

-

Cell Preparation: tsA-201 cells are transiently transfected with plasmids encoding the α1, β, and α2δ subunits of the CaV1.2 channel.[10][15] Alternatively, primary cells such as isolated ventricular myocytes or arterial smooth muscle cells can be used.[12][14]

-

Recording Configuration: The whole-cell patch-clamp configuration is typically used to record macroscopic currents.[10][15] For studying single-channel events, the cell-attached configuration is employed.[12]

-

Solutions:

-

External (Bath) Solution: Contains a charge carrier for the calcium channel, typically Ba2+ (e.g., 10 mM) to avoid calcium-dependent inactivation, buffered to a physiological pH (e.g., 7.4) with HEPES.[15]

-

Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels, a calcium buffer (e.g., EGTA), and ATP to support cellular metabolism.[10]

-

-

Voltage Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a negative potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps to elicit channel opening.

-

Use-Dependence: A train of depolarizing pulses (e.g., at 1 Hz) is applied to assess the cumulative block by diltiazem.[8][10]

-

Steady-State Inactivation: A two-pulse protocol is used where a variable conditioning prepulse is followed by a test pulse to determine the availability of channels.[11]

-

-

Data Analysis: The amplitude and kinetics of the recorded currents before and after the application of diltiazem are analyzed to determine parameters such as IC50 values and changes in channel gating.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in diltiazem binding and action.

Methodology:

-

Mutation Introduction: Specific amino acid residues in the CaV1.2 α1 subunit cDNA, hypothesized to be involved in diltiazem binding (e.g., in segments IIIS6 and IVS6), are mutated to other residues (e.g., alanine).[5]

-

Expression and Functional Analysis: The mutated channel is expressed in a suitable system (e.g., tsA-201 cells or Xenopus oocytes) and its sensitivity to diltiazem is assessed using patch-clamp electrophysiology.[5][10]

-

Interpretation: A significant reduction in diltiazem's blocking potency in the mutant channel compared to the wild-type channel indicates that the mutated residue is a critical determinant for drug interaction.[5]

Experimental Workflow for Assessing Diltiazem's Use-Dependent Block

Caption: Workflow for an electrophysiology experiment to determine the use-dependent block of L-type calcium channels by diltiazem.

Conclusion

This compound's mechanism of action on L-type calcium channels is a sophisticated process involving state-dependent binding to the channel's pore-forming subunit. Its preferential interaction with the open and inactivated states leads to a characteristic voltage- and use-dependent block, which underlies its therapeutic efficacy in cardiovascular disorders. A thorough understanding of these molecular interactions, supported by quantitative data from detailed experimental protocols, is crucial for the rational design and development of future cardiovascular therapeutics targeting voltage-gated calcium channels.

References

- 1. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diltiazem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular determinants of Ca2+ potentiation of diltiazem block and Ca2+-dependent inactivation in the pore region of cav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Diltiazem Hydrochloride for Research

Diltiazem Hydrochloride, chemically known as cis-(+)-[2-(2-Dimethylaminoethyl)-5-(4-methoxyphenyl)-3-oxo-6-thia-2-azabicyclo [5.4.0] undeca-7, 9, 11-trien-4-yl] ethanoate hydrochloride, is a prominent calcium channel blocker of the benzothiazepine class.[1] It is widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain types of arrhythmias.[2][3] For research and development purposes, a reliable and well-characterized supply of high-purity this compound is essential. This guide provides a detailed overview of a common synthetic route and subsequent purification methods suitable for a laboratory setting.

Chemical Synthesis of this compound

Several synthetic pathways to Diltiazem have been reported.[4][5] A prevalent and efficient method involves the N-alkylation of a benzothiazepinone intermediate, followed by O-acetylation and salt formation. This guide details a high-yield, two-stage process starting from O-desacetyldiltiazem.

Experimental Protocol: Synthesis from O-desacetyldiltiazem

This procedure outlines the final steps in a common synthesis route, focusing on the acetylation of the hydroxyl group and subsequent conversion to the hydrochloride salt.[6]

Stage 1: Acetylation of N-alkylated Lactam (O-desacetyldiltiazem)

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine the N-alkylated lactam ((2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one), dichloromethane (CH₂Cl₂), acetic anhydride (Ac₂O), triethylamine (Et₃N), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to reflux and maintain for approximately 3 hours.

-

After the reaction is complete, cool the mixture and pour it into ice water. Add brine to facilitate layer separation.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers and wash with a 5% ammonium hydroxide (NH₄OH) solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure.

Stage 2: Formation of this compound

-

Dissolve the residue obtained from Stage 1 in methanol (MeOH).

-

Bubble anhydrous hydrogen chloride (HCl) gas through the solution until the pH reaches 2.

-

Add diethyl ether to the solution to induce precipitation of the hydrochloride salt.

-

Collect the precipitated solid by filtration.

-

Wash the collected solid with a 10% methanol-ether mixture to afford the final this compound product.[6][7]

Quantitative Data: Synthesis

| Parameter | Value/Condition | Reference |

| Starting Material | O-desacetyldiltiazem | [6] |

| Reagents (Stage 1) | Acetic anhydride, Triethylamine, DMAP | [6] |

| Solvent (Stage 1) | Dichloromethane (CH₂Cl₂) | [6] |

| Reaction Time (Stage 1) | 3 hours | [6] |

| Reaction Condition | Reflux | [6] |

| Reagents (Stage 2) | Anhydrous HCl gas, Methanol, Diethyl Ether | [6] |

| Final pH (Stage 2) | 2 | [6] |

| Overall Yield | ~92% | [6][7] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The purity of this compound is critical for research applications. The primary methods for purification following synthesis are precipitation and recrystallization.

Experimental Protocol: Purification

-

Precipitation and Filtration : As described in the synthesis protocol, the crude this compound is initially purified by precipitation from a methanol solution by the addition of diethyl ether after treatment with HCl gas.[6] The solid is collected via filtration.

-

Washing : The filtered solid is washed with a cold 10% methanol-ether mixture to remove residual soluble impurities.[6][7]

-

Recrystallization : For higher purity, the this compound can be recrystallized. A common solvent for this process is butanol.[8] a. Dissolve the crude this compound in a minimal amount of hot butanol. b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. c. Collect the purified crystals by filtration. d. Wash the crystals with a small amount of cold butanol or another suitable non-solvent like diethyl ether. e. Dry the crystals under vacuum to remove residual solvent.

Purification Workflow Diagram

Caption: General workflow for the purification of this compound.

Analytical Characterization and Data

To ensure the identity and purity of the synthesized compound, a variety of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity and quantifying related substances.[1][9][10]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used to determine the assay and impurity profile.[1][11][12] A C18 or C8 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% triethylamine, pH adjusted) and an organic modifier like acetonitrile is common.[1][12] Detection is typically performed using a PDA detector at approximately 236-240 nm.[1][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[13]

-

Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight and identify impurities by their mass-to-charge ratio.[11][13]

-

Melting Point: The melting point of the purified compound can be compared to literature values as an indicator of purity.[15]

-

UV-Visible Spectroscopy: The UV spectrum of this compound in various solvents (e.g., methanol, 0.1 M HCl) shows a characteristic maximum absorbance (λmax) around 237-239 nm.[16][17]

Quantitative Data: Physical and Analytical Parameters

| Parameter | Value | Reference |

| Molecular Formula | C₂₂H₂₇ClN₂O₄S | [6] |

| Molecular Weight | 450.98 g/mol | [6] |

| Melting Point | 212°-213.5° C | [15] |

| HPLC Column | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) | [1] |

| HPLC Mobile Phase | 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v) | [1] |

| HPLC Flow Rate | 1.0 ml/min | [1] |

| HPLC Detection | 236 nm | [1] |

| UV λmax (in 0.1 M HCl) | ~237 nm | [17] |

| Purity (Typical) | >99% (by HPLC) | [11] |

References

- 1. ijcpa.in [ijcpa.in]

- 2. Synthesis and antihypertensive activity of 3-acetoxy-2,3-dihydro-5-[2- (dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one (diltiazem) derivatives having substituents at the 8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Controlled Release Technologies for this compound: A Comprehensive Review of Solid Dosage Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. allindianpatents.com [allindianpatents.com]

- 8. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography method for assay of this compound and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validated gradient stability indicating HPLC method for determining this compound and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]

- 14. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]

- 15. US4552695A - Process for production of this compound - Google Patents [patents.google.com]

- 16. ijser.in [ijser.in]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Diltiazem Hydrochloride: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of Diltiazem Hydrochloride, a widely utilized calcium channel blocker. This document is intended to serve as a comprehensive resource for laboratory professionals, offering detailed data, experimental protocols, and visual representations of its molecular interactions and analytical workflows.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized below, providing a critical foundation for its handling, formulation, and analysis in a laboratory setting.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | |

| Molecular Formula | C₂₂H₂₆N₂O₄S·HCl | |

| Molecular Weight | 450.98 g/mol | |

| Melting Point | 210-215 °C (with decomposition) | [1] |

| pH (1% w/v aqueous solution) | 4.3 - 5.3 | [1] |

| Specific Optical Rotation, [α]D²⁰ | +115° to +120° (c=1, H₂O) | [1] |

| pKa | 7.7 | Not explicitly found in search results |

| Partition Coefficient (log P) | 2.79 (octanol/water) | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Freely soluble (50 mg/mL) | [1][3] |

| Methanol | Freely soluble | [1] |

| Chloroform | Freely soluble | [1] |

| Methylene Chloride | Freely soluble | |

| Formic Acid | Very soluble | [1] |

| Acetonitrile | Sparingly soluble | [1] |

| Ethanol (99.5%) | Slightly soluble | [1] |

| Acetic Anhydride | Slightly soluble | [1] |

| Diethyl Ether | Practically insoluble | [1] |

| DMSO | Readily soluble (at least 12.4 mg/mL) | [4] |

Table 3: Spectroscopic Data of this compound

| Technique | Key Peaks/Wavelengths | Reference(s) |

| UV-Visible Spectroscopy (in 0.01 M HCl) | λmax at 237 nm | [5] |

| Infrared (IR) Spectroscopy (KBr disk) | ~1741 cm⁻¹ (C=O, ester), ~1678 cm⁻¹ (C=O, amide), ~1252 cm⁻¹, ~1025 cm⁻¹ | [1] |

| ¹H NMR | Spectral data available | [6] |

| ¹³C NMR | Spectral data available | [7] |

Mechanism of Action: Signaling Pathway

This compound functions as a non-dihydropyridine calcium channel blocker.[8] Its therapeutic effects are primarily achieved by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[9][10] This action leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in heart rate and contractility, ultimately lowering blood pressure and myocardial oxygen demand.[8][9]

References

- 1. Analytical Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 4. organomation.com [organomation.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmaceutical Standards Guide for UV-Vis Spectrophotometers | Technology Networks [technologynetworks.com]

- 7. scispace.com [scispace.com]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpra.com [ijpra.com]

- 10. scielo.br [scielo.br]

The Impact of Diltiazem Hydrochloride on Intracellular Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Diltiazem Hydrochloride, a non-dihydropyridine calcium channel blocker, modulates intracellular calcium signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions and downstream consequences of diltiazem's action. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant signaling cascades.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

This compound primarily exerts its therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels (Cav1.2).[1] These channels are crucial for the excitation-contraction coupling in cardiac and vascular smooth muscle cells.[2] By binding to a specific site on the α1 subunit of the L-type calcium channel, diltiazem effectively reduces the probability of the channel being in an open state, thereby decreasing the influx of extracellular Ca²⁺ into the cell.[3][4] This action leads to a reduction in intracellular calcium concentration, which is the primary trigger for a cascade of downstream signaling events.

The inhibition of L-type calcium channels by diltiazem is both voltage- and use-dependent, meaning its blocking efficacy is enhanced by membrane depolarization and increased frequency of channel activation.[2][5] This characteristic contributes to its clinical effectiveness in conditions associated with excessive cardiac or vascular smooth muscle contraction.

Quantitative Data on Diltiazem's Inhibitory Effects

The inhibitory potency of diltiazem on L-type calcium channels varies across different cell types and experimental conditions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify this effect.

| Cell Type/Preparation | Experimental Condition | IC₅₀ Value (µM) | Reference |

| Cone Photoreceptors | High-affinity block | 4.9 | [6] |

| Cone Photoreceptors | Low-affinity block | 100.4 | [6] |

| Cav1.2 (intracellular application) | Use-dependent block | 85 ± 9 | [3] |

| d-cis-Diltiazem on Cav1.2 | Use-dependent block | 95 ± 5 | [3] |

| Hamster Aorta | KCl-depolarized | 0.98 ± 0.47 | [7] |

| Snail Neurons (d-diltiazem) | Resting Ca²⁺ channels | 426 | [8] |

| CavAb (ancestral channel) | Resting state | 41 | [2] |

| CavAb (ancestral channel) | Use-dependent block | 10.4 | [2] |

| Human Platelets (AVP-induced aggregation) | - | < ADP- or collagen-induced | [9] |

| Glucocerebrosidase (Gcc) inhibition | pH 6.5 | ~160 | [10] |

Key Intracellular Calcium Signaling Pathways Affected by Diltiazem

The reduction in intracellular Ca²⁺ concentration initiated by diltiazem has profound effects on several key signaling pathways.

Vascular Smooth Muscle Contraction

In vascular smooth muscle cells, the influx of Ca²⁺ through L-type channels is a primary trigger for contraction. The binding of intracellular Ca²⁺ to calmodulin (CaM) initiates a signaling cascade that leads to the phosphorylation of myosin light chain (MLC), a critical step for the interaction of actin and myosin filaments and subsequent muscle contraction. Diltiazem, by blocking this initial Ca²⁺ influx, directly inhibits this pathway, leading to vasodilation and a decrease in blood pressure.[1][11]

Cardiac Myocyte Excitation-Contraction Coupling

In cardiac myocytes, the influx of Ca²⁺ through L-type channels during the plateau phase of the action potential triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR). Diltiazem's inhibition of the initial Ca²⁺ entry blunts this entire process, leading to a decrease in the force of cardiac contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).

Calcineurin-NFAT Signaling Pathway

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is a calcium-dependent signaling cascade that plays a role in various cellular processes, including gene expression related to hypertrophy and inflammation.[7][12] Elevated intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to act as a transcription factor.[13] By reducing intracellular Ca²⁺ levels, diltiazem can potentially attenuate the activation of this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of diltiazem on intracellular calcium signaling.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular Ca²⁺ concentrations in cultured cells.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Bovine Serum Albumin (BSA)

-

This compound

-

Cultured cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes)

-

Fluorescence microscope or plate reader with dual excitation wavelength capabilities (340 nm and 380 nm)

Procedure:

-

Cell Culture: Plate cells on glass coverslips or in a 96-well plate and grow to 70-80% confluency.

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For the loading buffer, mix Fura-2 AM (final concentration 2-5 µM) and an equal volume of 20% Pluronic F-127 in serum-free culture medium or HBSS.

-

-

Cell Loading:

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

-

-

Diltiazem Treatment:

-

Prepare various concentrations of diltiazem in HBSS.

-

Replace the HBSS with the diltiazem solutions and incubate for the desired time.

-

-

Fluorescence Measurement:

-

Mount the coverslip on a perfusion chamber of a fluorescence microscope or place the 96-well plate in a plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.

-

Record the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular Ca²⁺.

-

-

Data Analysis:

-

The change in intracellular Ca²⁺ concentration is represented by the change in the F340/F380 ratio.

-

To calculate the absolute Ca²⁺ concentration, a calibration can be performed using ionomycin (a calcium ionophore) in the presence of known high and low Ca²⁺ concentrations.

-

Western Blot Analysis of Phosphorylated Proteins

This protocol outlines the general steps for detecting changes in the phosphorylation state of proteins downstream of calcium signaling, such as CaMKII or CREB, following diltiazem treatment.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with diltiazem at various concentrations and for different durations.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[15]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to assess changes in the expression of genes regulated by calcium signaling, such as c-fos, in response to diltiazem treatment.

Materials:

-

Cultured cells

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for the target gene (e.g., c-fos) and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Treat cultured cells with diltiazem for the desired time.

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Real-Time qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and diltiazem-treated samples.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

-

Conclusion

This compound is a potent modulator of intracellular calcium signaling, primarily through its inhibitory action on L-type calcium channels. This action has significant downstream consequences on a variety of cellular processes, including muscle contraction, cardiac function, and gene expression. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of diltiazem and to explore its potential in novel therapeutic applications. The visualization of the key signaling pathways aims to facilitate a deeper understanding of the complex molecular interactions involved.

References

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of diltiazem with an intracellularly accessible binding site on Ca(V)1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium-channel blocking agents verapamil and diltiazem are inhibitors of vasopressin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcineurin-nuclear factor for activated T cells (NFAT) signaling in pathophysiology of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Nuclear Factor of Activated T Cells (NFAT) Pathway in Regulating Autophagy and Inflammation in Retinal Pigment Epithelial Cells | MDPI [mdpi.com]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

Stereoisomerism of Diltiazem: A Pharmacological and Methodological Deep Dive

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

Diltiazem, a prominent member of the non-dihydropyridine calcium channel blockers, is a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Possessing two chiral centers, diltiazem exists as four distinct stereoisomers.[1][3] The commercially available pharmaceutical formulation is the dextrorotatory (+)-cis-isomer, specifically the (2S,3S)-diltiazem, which is primarily responsible for the drug's therapeutic efficacy.[1][3] This technical guide delves into the profound impact of stereoisomerism on the pharmacological profile of diltiazem. It provides a comprehensive overview of the stereoselective pharmacodynamics and pharmacokinetics, supported by quantitative data, detailed experimental protocols for enantiomeric separation and analysis, and visualizations of key biological pathways and experimental workflows. A thorough understanding of these enantiomeric distinctions is critical for optimizing therapeutic strategies and advancing the development of novel cardiovascular agents.

The Stereoisomers of Diltiazem

Diltiazem's molecular structure contains two chiral centers at the C2 and C3 positions of the benzothiazepine ring. This results in the existence of four stereoisomers: a pair of enantiomers in the cis configuration and a pair in the trans configuration.[1][3]

-

(2S,3S)-diltiazem (d-cis-diltiazem): The therapeutically active isomer.[1]

-

(2R,3R)-diltiazem (l-cis-diltiazem): The enantiomer of the active drug.

-

(2S,3R)-diltiazem (l-trans-diltiazem)

-

(2R,3S)-diltiazem (d-trans-diltiazem)

The pharmacological activity of diltiazem is highly dependent on its stereochemistry, with the d-cis isomer exhibiting the most potent effects on the primary therapeutic target.[4][5]

Stereoselective Pharmacodynamics

The principal mechanism of action for diltiazem is the blockade of L-type calcium channels, which leads to vasodilation and negative chronotropic and inotropic effects on the heart.[2][4] This action is markedly stereoselective.

L-type Calcium Channel Blockade

The d-cis enantiomer is the most potent blocker of L-type calcium channels.[4] Radioligand binding studies on rabbit T-tubule calcium channels have demonstrated a clear hierarchy in the binding affinity of the four stereoisomers.[5]

Table 1: Potency of Diltiazem Stereoisomers in Inhibiting d-cis-[3H]diltiazem Binding

| Stereoisomer | Order of Potency |

|---|---|

| d-cis | 1st |

| l-cis | 2nd |

| d-trans | 3rd (equal to l-trans) |

| l-trans | 3rd (equal to d-cis) |

Source: Data derived from studies on rabbit T-tubule calcium channels.[1][5]

The effects on radioligand binding to calcium channels are highly stereospecific for the d-cis isomer.[5] While all four isomers can bind to the benzothiazepine receptor, the d-cis isomer is unique in its ability to stimulate the binding of the dihydropyridine (+)-[3H]PN200-110 at 37°C, whereas the other isomers are inhibitory.[5] The trans-isomers are significantly less active than the d-cis isomer and exhibit a short duration of action.[6]

Mitochondrial Sodium-Calcium (Na+/Ca2+) Exchange

Diltiazem also inhibits the Na+-dependent Ca2+ efflux from heart mitochondria, but the stereospecific requirements for this action differ from those of the L-type calcium channel.[7][8] Both (+)-optical isomers (d-cis and d-trans) inhibit the mitochondrial Na+/Ca2+ exchange with comparable potency, while the (-)-optical isomers are largely ineffective.[7]

Table 2: Inhibition of Mitochondrial Na+/Ca2+ Exchange by Diltiazem Stereoisomers

| Stereoisomer Group | IC50 |

|---|---|

| (+)-optical isomers (d-cis, d-trans) | 10-20 µM |

| (-)-optical isomers (l-cis, l-trans) | > 200 µM |

Source: Data from studies on guinea-pig heart and liver mitochondria.[7][8]

Other Pharmacological Activities

The l-cis-diltiazem isomer, while having a much weaker calcium channel-blocking action, exhibits distinct cardioprotective effects.[9][10] It has been shown to protect cardiac myocytes from ischemia and reperfusion injury.[9] This effect is attributed to its ability to inhibit voltage-dependent Na+ channels and lysophosphatidylcholine-induced non-selective cation channels.[9] This suggests that the cardioprotective mechanism of diltiazem may not be solely dependent on calcium channel blockade.[10]

Signaling and Action Mechanism

Diltiazem's therapeutic effects are a direct consequence of its ability to reduce intracellular calcium concentrations in cardiac and vascular smooth muscle cells.[2][] By blocking L-type calcium channels, it prevents the influx of calcium ions during membrane depolarization.[12] This leads to a cascade of events resulting in muscle relaxation and reduced cardiac workload.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scite.ai [scite.ai]

- 4. benchchem.com [benchchem.com]

- 5. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Both d-cis- and l-cis-diltiazem have anti-ischemic action in the isolated, perfused working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

Foundational Studies on Diltiazem's Vasodilatory and Antihypertensive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diltiazem, a benzothiazepine derivative, is a cornerstone in the management of cardiovascular diseases, primarily due to its potent vasodilatory and antihypertensive properties. This technical guide delves into the foundational research that has elucidated the mechanisms underpinning these effects. By acting as a non-dihydropyridine calcium channel blocker, diltiazem modulates vascular smooth muscle tone and reduces peripheral resistance, thereby lowering blood pressure. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols from key in vitro and in vivo studies, and a compilation of quantitative data to support a deeper understanding of its pharmacological profile.

Introduction

Diltiazem is a widely prescribed medication for hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its ability to induce vasodilation, which in turn diminishes vascular resistance and improves blood flow.[2] Unlike dihydropyridine calcium channel blockers, diltiazem exhibits a mixed cardiac and vascular selectivity, making its pharmacological profile unique and of significant interest to researchers in cardiovascular drug development.[3][4] This guide aims to provide a detailed technical resource on the core studies that have defined our understanding of diltiazem's effects on the vasculature.

Molecular Mechanism of Action: L-Type Calcium Channel Blockade

The primary molecular target of diltiazem is the L-type voltage-gated calcium channel (Ca_v1.2) located on the plasma membrane of vascular smooth muscle cells and cardiomyocytes.[5] Diltiazem's interaction with this channel is state-dependent, showing a higher affinity for the inactivated state of the channel.[5]

By binding to the α1 subunit of the L-type calcium channel, specifically at a site partially overlapping with that of phenylalkylamines, diltiazem physically obstructs the channel pore.[5] This blockade inhibits the influx of extracellular calcium ions (Ca²⁺) into the cell during depolarization.[6][7] The reduction in intracellular Ca²⁺ concentration is the pivotal event leading to the pharmacological effects of diltiazem.[4]

In vascular smooth muscle, the influx of Ca²⁺ through L-type channels is a critical step in the excitation-contraction coupling process.[4] Intracellular Ca²⁺ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK).[4] Activated MLCK then phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. By inhibiting the initial Ca²⁺ influx, diltiazem disrupts this cascade, resulting in smooth muscle relaxation and vasodilation.[4]

Vasodilatory Effects of Diltiazem: In Vitro Evidence

Foundational in vitro studies using isolated arterial preparations have been instrumental in characterizing the direct vasodilatory effects of diltiazem. A common experimental model involves the use of aortic rings from rats, which are pre-contracted with a vasoconstrictor like phenylephrine to induce a stable tone. The subsequent addition of diltiazem allows for the quantification of its relaxant properties.

Experimental Protocol: Vasodilation in Rat Aortic Rings

-

Tissue Preparation: Thoracic aortas are excised from adult Wistar albino rats (230-260 g).[8][9] The aorta is cleaned of adhering fat and connective tissue and cut into rings of approximately 3-4 mm in length.[8][9]

-

Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O₂ and 5% CO₂ gas mixture.[8][9] The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The aortic rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension of 1-2 grams.[8] During this period, the bathing solution is changed every 15-20 minutes.

-

Pre-contraction: A stable contraction is induced by adding phenylephrine (an α₁-adrenoceptor agonist) to the organ bath at a concentration of 0.001 mmol/L.[8][9]

-

Diltiazem Administration: Once a stable plateau of contraction is achieved, cumulative concentrations of diltiazem are added to the bath at 5-minute intervals.[8][9] A typical concentration range for diltiazem is 10⁻⁶ to 10⁻⁴ mmol/L.[8][9]

-

Data Analysis: The relaxation response is measured as the percentage decrease from the maximal pre-contracted tension. An EC₅₀ value (the concentration of diltiazem that produces 50% of the maximal relaxation) is calculated to determine its potency.

Quantitative Data: Vasodilatory Effects

| Parameter | Value | Reference |

| Maximal Relaxation (Rat Aortic Rings) | 90 ± 3% | [8][10][11] |

| EC₅₀ (Rat Aortic Rings) | 0.01035 mmol/L | [8][10][11] |

| Decrease in Forearm Vascular Resistance (Humans) | 83.5 ± 8.6% (maximum) | [12] |

Antihypertensive Effects of Diltiazem: In Vivo Evidence

The vasodilatory action of diltiazem translates into a significant reduction in blood pressure, a key therapeutic goal in the management of hypertension. In vivo studies, particularly in spontaneously hypertensive rats (SHR), have been crucial in establishing the antihypertensive efficacy of diltiazem.

Experimental Protocol: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

-

Animal Model: Adult male spontaneously hypertensive rats (SHR) and their normotensive counterparts, Wistar-Kyoto (WKY) rats, are used.[1][2] The animals are housed under controlled conditions with free access to food and water.

-

Blood Pressure Measurement: Blood pressure is measured in conscious, restrained or unrestrained rats using the tail-cuff method or via an indwelling arterial catheter for direct measurement.[13][14]

-

Diltiazem Administration: Diltiazem is administered either orally (p.o.) via gavage or intravenously (i.v.).[1][13] Doses for oral administration in SHR typically range from 10 to 100 mg/kg, while intravenous doses range from 0.1 to 3.0 mg/kg.[1][13]

-

Data Collection: Blood pressure and heart rate are monitored at baseline and at various time points after diltiazem administration.[13]

-

Data Analysis: The percentage decrease in mean arterial pressure from baseline is calculated to determine the antihypertensive effect. Dose-response curves are generated to assess the relationship between the dose of diltiazem and the magnitude of the blood pressure reduction.

Quantitative Data: Antihypertensive Effects

| Animal Model | Administration Route | Dose Range | Effect on Mean Arterial Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 10 - 60 mg/kg | Dose-dependent decrease | [2] |

| Spontaneously Hypertensive Rats (SHR) | Intravenous (i.v.) | 0.1 - 3.0 mg/kg | Dose-dependent decrease | [1] |

| Normotensive Wistar-Kyoto Rats (WKY) | Oral (p.o.) | 30 - 100 mg/kg | Dose-dependent decrease (less pronounced than in SHR) | [2] |

| Renal Hypertensive Rats | Oral (p.o.) | 50 mg/kg | Significant decrease | [13] |

Electrophysiological Studies: Direct Evidence of Channel Blockade

The patch-clamp technique provides direct evidence of diltiazem's action on L-type calcium channels at the cellular level. This method allows for the recording of ionic currents through single channels or across the entire cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Vascular smooth muscle cells are enzymatically isolated from arterial tissue, or a suitable cell line expressing Ca_v1.2 channels is used.[5]

-

Recording Solutions:

-

External Solution: Contains a charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and blockers for other channels (e.g., tetrodotoxin for sodium channels, and cesium and TEA for potassium channels) to isolate the L-type calcium current. The pH is buffered to 7.4.[5]

-

Internal (Pipette) Solution: Contains a cesium-based solution to block potassium channels from the inside, a calcium chelator (e.g., EGTA) to control intracellular calcium levels, and ATP and GTP to support cellular function. The pH is buffered to 7.2.[5]

-

-

Electrophysiological Recording: A glass micropipette filled with the internal solution is sealed onto the surface of a single cell to achieve a high-resistance "giga-seal." The cell membrane under the pipette is then ruptured to establish the whole-cell configuration, allowing for control of the membrane potential and recording of the total current across the cell membrane.[5]

-

Voltage-Clamp Protocol: The cell is held at a hyperpolarized potential (e.g., -80 mV) to ensure the calcium channels are in a closed state. Depolarizing voltage steps (e.g., to potentials between -40 mV and +60 mV) are applied to elicit calcium channel opening and inward currents.[5]

-

Diltiazem Application: Diltiazem is applied to the external solution at various concentrations. The effect on the amplitude and kinetics of the calcium current is recorded.

-

Data Analysis: The inhibition of the peak calcium current by diltiazem is measured, and an IC₅₀ value (the concentration of diltiazem that causes 50% inhibition of the current) is determined.

Quantitative Data: Electrophysiological Effects

| Cell Type | Holding Potential | Diltiazem Concentration | Effect on L-type Ca²⁺ Current | IC₅₀ | Reference |

| Human Mesenteric Arterial Myocytes | -60 mV | 20 µM | ~50% reduction in amplitude | 51 µM (at pHo 7.2) | [15] |

| Human Mesenteric Arterial Myocytes | -60 mV | 20 µM | ~50% reduction in amplitude | 20 µM (at pHo 9.2) | [15] |

Conclusion

The foundational studies on diltiazem have firmly established its role as a potent vasodilator and antihypertensive agent. Its mechanism of action, centered on the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, has been meticulously characterized through a combination of in vitro, in vivo, and electrophysiological investigations. The quantitative data derived from these studies provide a robust basis for its clinical application and for the ongoing development of novel cardiovascular therapeutics. This technical guide serves as a consolidated resource for professionals in the field, offering detailed insights into the experimental underpinnings of diltiazem's pharmacology.

References

- 1. Antihypertensive effect of diltiazem in young or adult rats of genetically hypertensive strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypotensive and diuretic actions of diltiazem in spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of inhibitory action of diltiazem on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium and diltiazem relaxes phenylephrine-precontracted rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arterial vasodilator and antihypertensive effects of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Hypotensive effects of diltiazem hydrochloride in the normotensive, spontaneously hypertensive and renal hypertensive rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemodynamic effects of prolonged treatment with diltiazem in conscious normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Diltiazem Hydrochloride's role as a pharmacological tool in calcium channel research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem hydrochloride, a benzothiazepine derivative, is a non-dihydropyridine L-type calcium channel blocker widely recognized for its therapeutic applications in managing cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Beyond its clinical significance, diltiazem serves as an invaluable pharmacological tool in the realm of calcium channel research. Its specific mechanism of action, state-dependent binding, and well-characterized physiological effects make it an ideal probe for elucidating the intricate functions of L-type calcium channels (LTCCs) in various physiological and pathological processes. This technical guide provides a comprehensive overview of diltiazem's role as a research tool, detailing its mechanism of action, quantitative data on its interaction with LTCCs, and explicit experimental protocols for its application in key research methodologies.

Mechanism of Action

Diltiazem exerts its effects by directly binding to the α1 subunit of the L-type calcium channel, the main pore-forming unit of the channel complex.[3] Specifically, its binding site is located on the intracellular side of the channel, involving transmembrane segments IIIS6 and IVS6.[4][5] A key characteristic of diltiazem's interaction with LTCCs is its state-dependency; it exhibits a higher affinity for the inactivated state of the channel compared to the resting or open states.[4][6] By binding to the inactivated channel, diltiazem stabilizes this conformation, thereby inhibiting the influx of calcium ions into the cell. This reduction in intracellular calcium concentration is the primary mechanism underlying its physiological effects, including vasodilation of smooth muscle and negative inotropic, chronotropic, and dromotropic effects on the heart.[3]

Data Presentation

The following tables summarize key quantitative data regarding the interaction of diltiazem and its metabolites with L-type calcium channels, providing a basis for experimental design and interpretation.

Table 1: Inhibitory Potency (IC50) of Diltiazem on L-type Calcium Channels

| Cell Type/Preparation | L-type Calcium Channel Isoform | Experimental Condition | IC50 (µM) | Reference |

| Ancestral CaV Channel (CaVAb) | N/A | Resting State | 41 | [5] |

| Ancestral CaV Channel (CaVAb) | N/A | Use-dependent | 10.4 | [5] |

| Human Mesenteric Arterial Myocytes | N/A | pHo 7.2, Holding Potential -60 mV | 51 | |

| Human Mesenteric Arterial Myocytes | N/A | pHo 9.2, Holding Potential -60 mV | 20 | |

| Cone Photoreceptors | N/A | High-affinity site | 4.9 | [7] |

| Cone Photoreceptors | N/A | Low-affinity site | 100.4 | [7] |

| CaV1.2b Splice Variant | CaV1.2b | Closed-channel block | 87 ± 13 | [8] |

| CaV1.2SM Splice Variant | CaV1.2SM | Closed-channel block | 75 ± 13 | [8] |

| CaV1.2CM Splice Variant | CaV1.2CM | Closed-channel block | 112 ± 11 | [8] |

Table 2: Binding Affinity (pIC50 and IC50) of Diltiazem and its Metabolites

| Compound | Abbreviation | pIC50 (-log IC50 [M]) | IC50 (nM) | Reference |

| Diltiazem | - | 6.87 | 135 | [9] |

| Desacetyl Diltiazem | M1 | 6.72 | 191 | [9] |

| N-desmethyl Diltiazem | MA | 6.49 | 324 | [9] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to measure the effect of diltiazem on L-type calcium channel currents.

1. Cell Preparation:

-

Culture cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells, or HEK293 cells stably expressing CaV1.2) on glass coverslips.

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked with CsCl and TEA.[10]

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.[10]

-

Diltiazem Stock Solution: Prepare a high-concentration stock solution of this compound in sterile water or DMSO. Dilute to final working concentrations in the external solution immediately before use.

3. Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[10]

-

Establish a whole-cell configuration on a selected cell.

-

Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a resting state.

-

Apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) to elicit L-type calcium currents.

4. Data Acquisition and Analysis:

-

Record baseline currents in the absence of diltiazem.

-

Perfuse the cell with the diltiazem-containing external solution and record currents until a steady-state block is achieved.

-

Analyze the peak current amplitude, current-voltage (I-V) relationship, and gating kinetics (activation and inactivation).

-

To study use-dependent block, apply a train of depolarizing pulses.

-

Construct dose-response curves by applying a range of diltiazem concentrations to determine the IC50 value.

Calcium Imaging

This protocol describes the use of calcium imaging to assess the effect of diltiazem on intracellular calcium dynamics in cardiomyocytes.

1. Cell Preparation:

-

Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cells on glass-bottom dishes or 96-well plates coated with Matrigel.[11]

-

Maintain cells in appropriate culture medium.

2. Calcium Indicator Loading:

-

Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a serum-free medium.

-

Incubate the cells with the loading solution at 37°C for 30-45 minutes in the dark.

-

Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye.

3. Diltiazem Application:

-

Prepare various concentrations of diltiazem in the physiological salt solution.

-

Acquire baseline fluorescence readings of the cells before drug application.

-

Apply the diltiazem solutions to the cells.

4. Image Acquisition and Analysis:

-

Use a fluorescence microscope or a high-content imaging system to record changes in intracellular calcium-dependent fluorescence.

-

Excite the calcium indicator at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record the emission (e.g., ~520 nm).

-

Analyze the data by measuring the change in fluorescence intensity over time. The data is often expressed as a ratio of fluorescence relative to the baseline (F/F0).

-

Quantify parameters such as the amplitude and frequency of calcium transients.

Radioligand Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of diltiazem for the benzothiazepine binding site on L-type calcium channels.

1. Membrane Preparation:

-

Homogenize tissue known to be rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay:

-

In a series of tubes, add a constant concentration of a radiolabeled ligand specific for the benzothiazepine site (e.g., [³H]diltiazem).

-

Add increasing concentrations of unlabeled diltiazem (the competitor).

-

To determine non-specific binding, add a high concentration of unlabeled diltiazem to a separate set of tubes.

-

Add the membrane preparation to all tubes to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (diltiazem) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Mandatory Visualization

Signaling Pathway

Caption: Diltiazem's mechanism of action on L-type calcium channel signaling.

Experimental Workflow: Electrophysiology

References

- 1. benchchem.com [benchchem.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. diltiazem | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Early Investigations into the Cardioprotective Effects of Diltiazem: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational, early-phase research into the cardioprotective effects of Diltiazem. The focus is on the core in-vivo and in-vitro studies that first elucidated its mechanisms of action and therapeutic potential in the context of myocardial ischemia and injury. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanism of Action: Calcium Channel Blockade

Early investigations firmly established Diltiazem as a calcium channel blocker, a class of drugs that modulates the influx of calcium ions (Ca2+) into cardiac and vascular smooth muscle cells.[1][2] Its primary therapeutic effects stem from the inhibition of L-type calcium channels, which are crucial for the excitation-contraction coupling in these tissues.[1][3] By blocking these channels, Diltiazem reduces the intracellular calcium concentration, leading to several key physiological responses that confer its cardioprotective properties.[1]

The principal mechanisms identified in these early studies include:

-

Coronary and Peripheral Vasodilation: By relaxing the smooth muscle of blood vessels, Diltiazem causes vasodilation, which in turn reduces systemic vascular resistance and lowers blood pressure.[4] In the coronary arteries, this effect improves oxygen delivery to the heart muscle.[3][4]

-

Negative Chronotropic and Inotropic Effects: Diltiazem decreases the heart rate (negative chronotropy) and the force of myocardial contraction (negative inotropy).[1] This reduction in cardiac workload lessens the oxygen demand of the myocardium.[1][3]

-

Direct Myocardial Protection: Some early studies suggested that Diltiazem might exert a direct protective effect on the heart muscle cells (myocytes) that is independent of its hemodynamic effects. This was thought to be related to the preservation of cellular integrity and energy stores during ischemic events.[5][6]

In-Vivo and In-Vitro Experimental Findings

Early research, predominantly conducted in the 1980s, utilized various animal models to investigate the cardioprotective potential of Diltiazem. These studies provided the first quantitative evidence of its efficacy in reducing myocardial injury following an ischemic insult.

Quantitative Data from Key Early Studies

The following tables summarize the key quantitative findings from seminal in-vivo and in-vitro experiments.

Table 1: Effect of Diltiazem on Myocardial Infarct Size in a Canine Model

| Treatment Group | Number of Animals (n) | Infarct Size (% of Area at Risk) | p-value | Reference |

| Diltiazem | 11 | 47.4 ± 8.9 | <0.05 | [7] |

| Saline (Control) | 9 | 76.1 ± 6.4 | [7] |

Table 2: Hemodynamic and Functional Effects of Diltiazem in a Canine Model of Myocardial Ischemia

| Parameter | Diltiazem-Treated Group | Control Group | Time Point | Reference |

| Heart Rate x Peak LV Systolic Pressure Product | Significantly decreased | No significant change | After 90 mins of infusion | [8] |